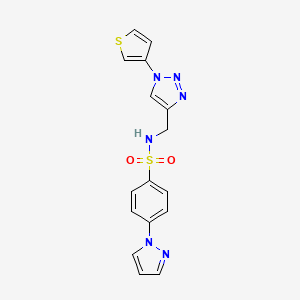
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyrazole ring, a triazole ring, and a thiophene ring . These types of structures are often found in biologically active compounds and are frequently used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the sulfonamide group. These groups can participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound polar and potentially soluble in water .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory, Analgesic, and Antioxidant Activities
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide derivatives have been explored for their potential in various pharmacological activities. A study by Küçükgüzel et al. (2013) synthesized a series of these derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. The research found that some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have explored the anticancer properties of these compounds. Alqasoumi et al. (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of the reference drug doxorubicin (Alqasoumi et al., 2009). Gomha et al. (2016) synthesized a series of derivatives that showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Antimicrobial Properties
These derivatives have also been studied for their antimicrobial properties. Abdel-Wahab et al. (2017) synthesized novel compounds that exhibited good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017). Similarly, Shaikh et al. (2014) found that some of the synthesized compounds showed significant antimicrobial activity (Shaikh et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c23-26(24,16-4-2-14(3-5-16)21-8-1-7-17-21)18-10-13-11-22(20-19-13)15-6-9-25-12-15/h1-9,11-12,18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWHZCNKZYHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

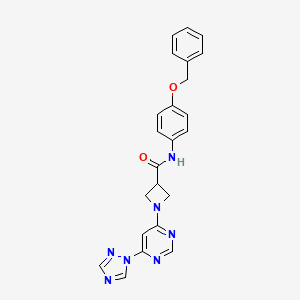
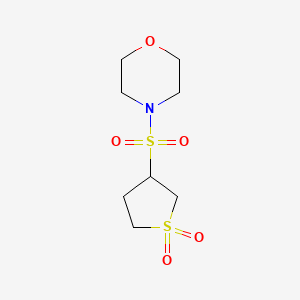
![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)
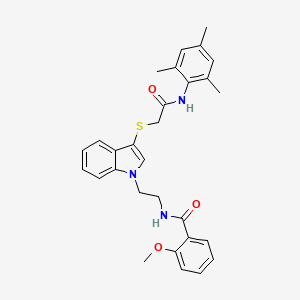

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)
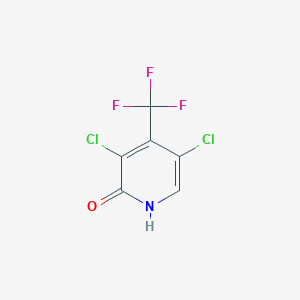

![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)